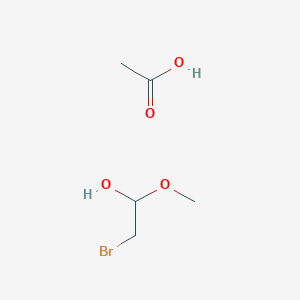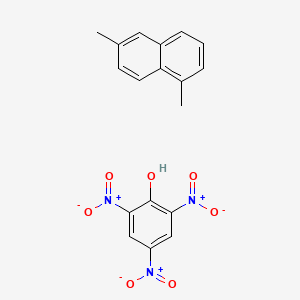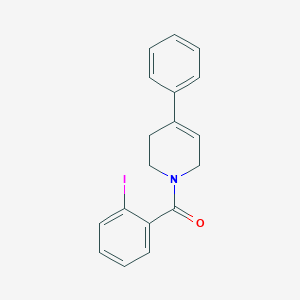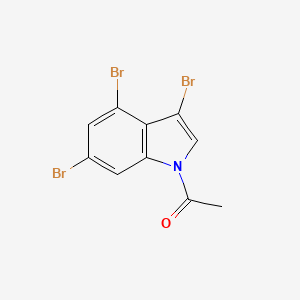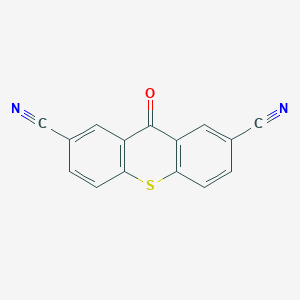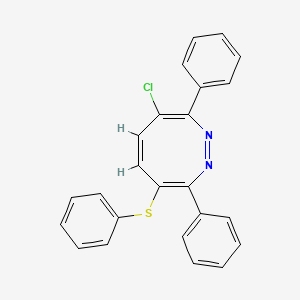
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is a complex organic compound characterized by its unique structural features, including multiple double bonds and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E,5Z,7E)-3,8-diphenyl-7-phenylsulfanyldiazocine
- (3E,5Z,7E)-4-chloro-3,8-diphenyl-7-methylsulfanyldiazocine
Uniqueness
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine is unique due to the presence of the chlorine atom and the specific arrangement of double bonds
Properties
Molecular Formula |
C24H17ClN2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(3E,5Z,7E)-4-chloro-3,8-diphenyl-7-phenylsulfanyldiazocine |
InChI |
InChI=1S/C24H17ClN2S/c25-21-16-17-22(28-20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)27-26-23(21)18-10-4-1-5-11-18/h1-17H/b17-16-,21-16?,22-17?,23-21+,24-22+,26-23?,27-24?,27-26? |
InChI Key |
TXUPOYZVPOGWAC-SOSADXRFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\SC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


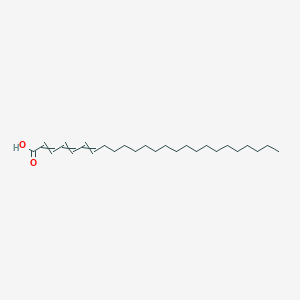

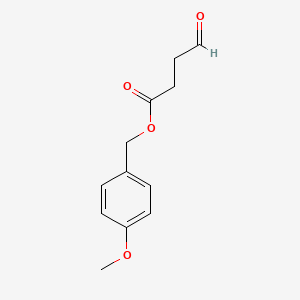
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
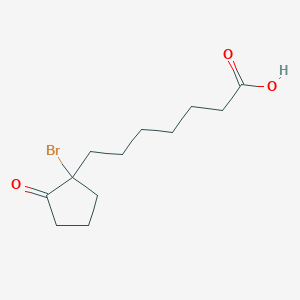
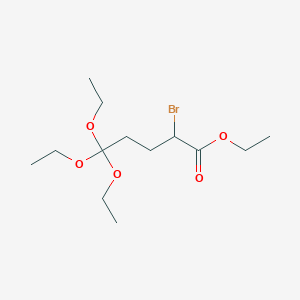
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
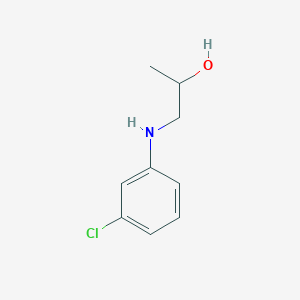
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
